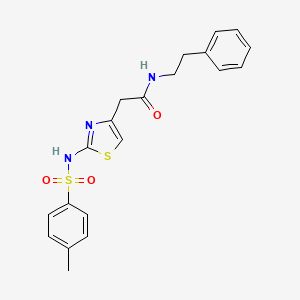

2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key in its interaction with biological targets.

Biochemical Pathways

Thiazole-containing molecules may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Actividad Biológica

The compound 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide (also known as MPSTA) is a complex organic molecule that incorporates a thiazole ring, sulfonamide group, and an acetamide functional group. The molecular formula of MPSTA is C20H21N3O3S2, with a molecular weight of approximately 415.53 g/mol . This unique structural arrangement suggests significant potential for various biological activities, particularly in medicinal chemistry.

The biological activity of MPSTA is primarily attributed to its interaction with specific biological targets. Compounds containing thiazole and sulfonamide functionalities are known for their diverse pharmacological profiles, including antimicrobial and antidiabetic properties. The sulfonamide moiety can enhance the compound's ability to inhibit certain enzymes or receptors critical in disease pathways.

Antimicrobial Activity

MPSTA's structural similarity to known antimicrobial agents suggests potential effectiveness against various pathogens. For instance, compounds with thiazole rings have been documented to exhibit antibacterial properties, while sulfonamides are traditionally recognized for their broad-spectrum antibacterial activity. Preliminary studies indicate that MPSTA may possess significant antimicrobial efficacy, although specific data on its spectrum of activity remains limited.

Antidiabetic Properties

Recent research has highlighted the potential of thiazole-containing compounds in managing diabetes. For example, derivatives that selectively inhibit dipeptidyl peptidase-4 (DPP-4) have shown promising results in lowering blood glucose levels and improving insulin sensitivity . Given MPSTA's structure, it is hypothesized that it may also exhibit similar antidiabetic effects, warranting further investigation.

Synthesis and Characterization

MPSTA can be synthesized through a multi-step process involving the reaction of p-toluenesulfonyl chloride with 2-mercapto-4-methylthiazole, followed by reaction with N-phenethylacetamide. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound .

Comparative Biological Activity Table

To provide a clearer understanding of MPSTA's potential biological activity compared to related compounds, the following table summarizes key features and activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| MPSTA (this compound) | Thiazole ring, sulfonamide group | Antimicrobial, potential antidiabetic |

| Sulfanilamide | Sulfonamide with amino group | Antibacterial |

| Thiazole derivatives | Various substitutions on thiazole ring | Antimicrobial |

Future Directions in Research

Given the promising structural attributes of MPSTA, future research should focus on:

- In Vitro and In Vivo Studies : Conducting comprehensive biological assays to evaluate the antimicrobial and antidiabetic efficacy of MPSTA.

- Mechanistic Studies : Investigating the specific interactions between MPSTA and its biological targets to elucidate its mechanism of action.

- Toxicity Assessments : Evaluating the safety profile of MPSTA through toxicological studies to determine any adverse effects associated with its use.

Propiedades

IUPAC Name |

2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-15-7-9-18(10-8-15)28(25,26)23-20-22-17(14-27-20)13-19(24)21-12-11-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUXXJIORGOVHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.